3-Furanol, tetrahydro-5,5-dimethyl-
Overview
Description
3-Furanol, tetrahydro-5,5-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a cyclic ether and is commonly known as 2,5-dimethyltetrahydrofuran. It has a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Furanol, tetrahydro-5,5-dimethyl- consists of a cyclic ether, also known as an oxolane ring . The molecular formula is C6H12O2 , and the molecular weight is 116.16 g/mol .Scientific Research Applications
Biomass Conversion to Furan Derivatives
Recent advances have highlighted the potential of converting plant biomass into valuable furan derivatives, which can serve as sustainable alternatives to non-renewable hydrocarbon sources. These derivatives, including 2,5-dimethylfuran and 2,5-dimethyltetrahydrofuran, are promising feedstocks for the production of polymers, fuels, and various chemicals. This shift towards utilizing plant biomass not only supports the chemical industry's move towards sustainability but also broadens the application horizon for furan-based compounds in the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).
Biofuel Development
The exploration of 2,5-dimethylfuran (DMF) as a biofuel highlights its potential as a green alternative to traditional fossil fuels. Derived from renewable lignocellulosic biomass, DMF showcases promising properties for future engine applications. Studies focus on its synthesis from biomass, spray and flame characteristics, and its performance in spark ignition engines compared to conventional fuels. DMF's advantageous properties suggest it could be a significant contributor to sustainable energy solutions (Hoang, Nižetić, & Ölçer, 2021).
Green Chemistry and Catalysis
The catalytic transformation of biomass-derived furfurals into valuable chemicals and fuels is an area of intense research. The focus is on developing efficient, green catalytic processes that convert furfurals to cyclopentanones, which are key intermediates for a wide range of commercial products. This approach not only offers a sustainable pathway for the valorization of biomass but also aligns with the principles of green chemistry by minimizing waste and utilizing renewable resources (Dutta & Bhat, 2021).
Safety And Hazards
3-Furanol, tetrahydro-5,5-dimethyl- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
5,5-dimethyloxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)3-5(7)4-8-6/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEYEQCMWJLKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952307 | |
Record name | 5,5-Dimethyloxolan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Furanol, tetrahydro-5,5-dimethyl- | |
CAS RN |
29848-46-2 | |
Record name | Tetrahydro-5,5-dimethyl-3-furanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5-Dimethyloxolan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAHYDRO-5,5-DIMETHYL-3-FURANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKK0O3OM3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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